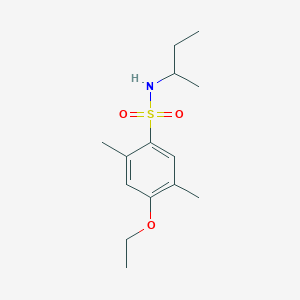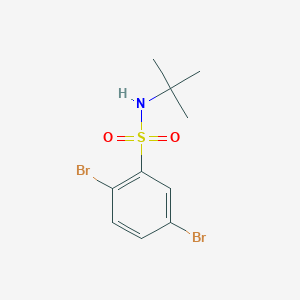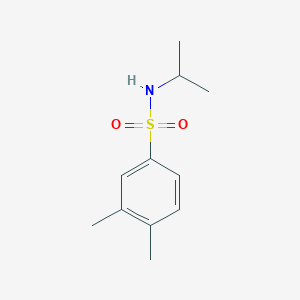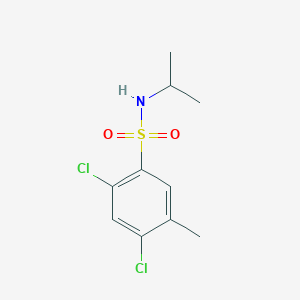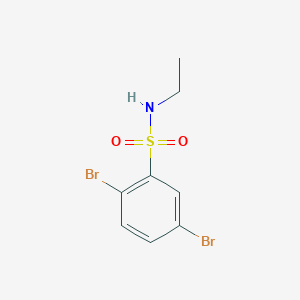
2,5-dibromo-N-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-ethylbenzenesulfonamide (DBNE) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been used as a building block in the synthesis of various compounds. DBNE is known for its antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-ethylbenzenesulfonamide is not fully understood. It is believed that this compound inhibits the growth of microorganisms by interfering with the biosynthesis of nucleic acids. It is also believed that this compound inhibits the activity of certain enzymes that are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have antibacterial, antifungal, and antiviral properties. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Herpes simplex virus. This compound has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dibromo-N-ethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been shown to have a broad spectrum of activity against various microorganisms. However, this compound also has some limitations. It has been shown to have some toxicity and may not be suitable for use in vivo. It is also important to note that this compound may not be effective against all microorganisms.
Direcciones Futuras
There are several future directions for the use of 2,5-dibromo-N-ethylbenzenesulfonamide in scientific research. One potential direction is the development of new compounds based on this compound that have improved activity and reduced toxicity. Another potential direction is the use of this compound in combination with other compounds to enhance its activity. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties. This compound has been used as a building block in the synthesis of various compounds and has been studied for its potential use in the treatment of various diseases. While this compound has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
2,5-dibromo-N-ethylbenzenesulfonamide can be synthesized by the reaction of 2,5-dibromoaniline and ethyl p-toluenesulfonate in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-ethylbenzenesulfonamide has been used in various scientific research studies. It has been used as a building block in the synthesis of various compounds such as sulfonamides, oxadiazoles, and triazoles. This compound has also been used as an antibacterial, antifungal, and antiviral agent. It has been studied for its potential use in the treatment of various diseases such as tuberculosis, malaria, and cancer.
Propiedades
Fórmula molecular |
C8H9Br2NO2S |
|---|---|
Peso molecular |
343.04 g/mol |
Nombre IUPAC |
2,5-dibromo-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |
Clave InChI |
DHUVZCWFDVAYRA-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





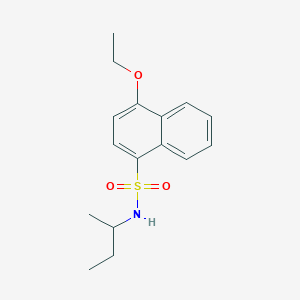
![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)
